3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride
Description
3,4,5,6-Tetrahydro-2H-azepin-7-amine hydrochloride (CAS: 54661-57-3) is a seven-membered azepane ring derivative with a primary amine functional group and a hydrochloride salt. Its molecular formula is C₆H₁₃ClN₂, with a molecular weight of 148.63 g/mol . The compound is marketed as a high-purity (≥99%) medicinal-grade chemical, available in bulk quantities (1 kg to 25 kg) through platforms like ECHEMI .
Properties
IUPAC Name |
3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c7-6-4-2-1-3-5-8-6;/h1-5H2,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMDLBQFLKOPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a multi-step reaction might include the use of acetone and ammonia in ethanol at room temperature over several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an amine or alcohol.
Scientific Research Applications
3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems in the brain .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Trends in Structural Modifications
Lipophilicity :
- The parent compound’s NH₂·HCl group confers high polarity. Substitutions with alkyl chains (e.g., dodecyl in CAS 27800-11-9) or aryl groups (e.g., trifluoromethylphenyl in CAS 352198-43-7) increase hydrophobicity, enhancing lipid membrane penetration .
- Methylation (CAS 2214-67-7) reduces polarity but retains moderate solubility compared to long-chain derivatives .
Electron-donating groups (e.g., methoxypropyl in CAS 29919-35-5) may alter pKa and ionization behavior .
Functional Group Diversity :
- The acetimidamide derivative (CAS 1374509-43-9) introduces a guanidine-like structure, which could enhance interactions with acidic biological targets (e.g., enzymes or nucleic acids) .
Biological Activity
3,4,5,6-Tetrahydro-2H-azepin-7-amine hydrochloride is a cyclic amine compound belonging to the azepine family. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHN·HCl
- Molecular Weight : 158.64 g/mol
- CAS Number : 2214-67-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitrogen atoms in the azepine ring facilitate hydrogen bonding with proteins and nucleic acids, influencing biochemical pathways such as enzyme activity modulation and receptor binding .
Antimicrobial Activity
Research indicates that derivatives of tetrahydroazepines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. This is likely due to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .
Antioxidant Activity
The compound has been evaluated for its antioxidant potential using various assays such as DPPH and FRAP. The results suggest that it possesses moderate antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .
Neuropharmacological Effects
Studies have explored the anxiolytic effects of azepine derivatives in animal models. In particular, compounds related to this compound have shown promise in reducing anxiety-like behaviors in rodent models through elevated plus maze tests. These effects are comparable to standard anxiolytics like diazepam .
Case Study 1: Anxiolytic Properties
In a study evaluating various azepine derivatives for their anxiolytic potential, this compound was found to significantly increase the time spent in open arms of the elevated plus maze compared to control groups. This suggests a reduction in anxiety levels among tested subjects .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of tetrahydroazepine derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
